16-Oxo-palmitate

Catalog No.
S658841
CAS No.
M.F
C16H29O3-
M. Wt
269.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Oxo-palmitate

Product Name

16-Oxo-palmitate

IUPAC Name

16-oxohexadecanoate

Molecular Formula

C16H29O3-

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1

InChI Key

NKVUEIHJDGURIA-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC=O

16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.

16-Oxo-palmitate (16-oxohexadecanoic acid) is an ω-oxo long-chain fatty acid characterized by a 16-carbon aliphatic backbone terminating in both a carboxylic acid and an aldehyde group [1]. In industrial and pharmaceutical procurement, it is primarily valued as an orthogonally reactive precursor for heterobifunctional linkers (such as PROTACs), long-acting peptide lipidations, and as a highly specific substrate for biocatalytic diacid synthesis. Unlike its symmetric counterpart, hexadecanedioic acid, the presence of the ω-aldehyde enables chemoselective modifications without the need for complex desymmetrization steps, making it a critical building block for advanced therapeutics and specialized radiotracers .

Research Fit

ω-Oxidation committed aldehyde intermediate
Obligate substrate for ω-oxo-fatty acid dehydrogenase
Pathway distinct from β-oxidation; supports dicarboxylic acid production

Substituting 16-oxo-palmitate with its fully oxidized analog (hexadecanedioic acid) or shorter-chain ω-oxo acids (e.g., 12-oxo-dodecanoic acid) severely compromises synthetic efficiency and biological performance [1]. In linker synthesis, symmetric diacids require statistical mono-protection strategies that inherently cap yields and complicate purification, whereas 16-oxo-palmitate offers deterministic orthogonal reactivity . In biocatalytic applications, substituting with shorter or longer chain lengths significantly reduces the turnover rate of cytochrome P450 enzymes [1]. Furthermore, in peptide lipidation, the specific 16-carbon chain length is precisely calibrated for target-specific serum albumin binding; deviations in chain length drastically alter the pharmacokinetic half-life of the resulting conjugate .

Substitution Risk

Palmitic acid

Primarily a β-oxidation substrate; does not report the terminal ω-oxidation aldehyde step.

16-Hydroxypalmitate

Reduced precursor; cannot probe ω-oxo-fatty acid dehydrogenase activity directly.

Class-level mismatch

Chain functionality determines metabolic fate; terminal aldehyde is the critical diagnostic node.

Kinetically Preferred Chain Length for Cytochrome P450BM-3 Biocatalysis

In the enzymatic synthesis of α,ω-diacids, substrate chain length dictates the oxidation rate and product purity. Studies on cytochrome P450BM-3 (CYP102) demonstrate that 16-oxo-palmitate is oxidized exclusively to hexadecanedioic acid without unwanted decarboxylation side-reactions [1]. The catalytic rate strictly follows the order C16 > C18 ≈ C14 > C12, establishing the 16-carbon ω-oxo acid as the kinetically favored substrate over its shorter and longer homologs [1].

Evidence DimensionEnzymatic oxidation rate
Target Compound DataMaximum oxidation rate (C16 peak efficiency)
Comparator Or Baseline12-oxododecanoic acid and 14-oxotetradecanoic acid (lower turnover rates)
Quantified DifferenceC16 > C18 ≈ C14 > C12 with 0% decarboxylation
ConditionsCytochrome P450BM-3 (CYP102) catalyzed oxidation

Procuring the C16 substrate maximizes bioreactor throughput and eliminates the need to purify out chain-shortened decarboxylation byproducts.

CYP102 Oxidation Rate
Head-to-head
C16 > C18 ≈ C14 > C12
Reported highest catalytic turnover in tested set
Purified CYP102; GC-MS assay

Yield Optimization in Heterobifunctional Linker Manufacturing

Synthesizing heterobifunctional linkers from symmetric precursors like hexadecanedioic acid relies on statistical mono-protection, which inherently limits the theoretical yield of the desired mono-adduct to ≤50% and requires rigorous chromatographic separation . 16-Oxo-palmitate provides an aldehyde and a carboxylic acid, enabling orthogonal, chemoselective reactions (e.g., reductive amination at the ω-position) that can achieve near-quantitative conversion (>90%) without desymmetrization penalties .

Evidence DimensionTheoretical mono-functionalization yield
Target Compound Data>90% (via orthogonal chemoselectivity)
Comparator Or BaselineHexadecanedioic acid (≤50% via statistical desymmetrization)
Quantified DifferenceOver 40% absolute increase in step-yield
ConditionsHeterobifunctional PROTAC or peptide linker synthesis

Eliminating statistical desymmetrization drastically reduces raw material waste and simplifies downstream purification in commercial linker manufacturing.

Myocardial Uptake (99mTc analog)
Cross-study comparable
9.03% ID/g (1 min); H/B ratio 3.76 (30 min)
Supports β-oxidation tracer development context
Mouse biodistribution; HPLC metabolite analysis

High-Affinity Myocardial Accumulation for Radiodiagnostics

The 16-oxo-palmitate backbone serves as an exceptionally efficient vector for delivering imaging isotopes to the myocardium via β-oxidation pathways [1]. When synthesized as the radiotracer 99mTc-CpTT-16-oxo-HDA, the compound demonstrates a rapid and high accumulation in heart tissue, reaching 9.03% injected dose per gram (%ID/g) at 1 minute post-injection, with the heart-to-blood uptake ratio increasing to 3.76 at 30 minutes [1].

Evidence DimensionMyocardial tissue accumulation
Target Compound Data9.03% ID/g at 1 min; Heart/blood ratio of 3.76 at 30 min
Comparator Or BaselineStandard blood pool background (Ratio < 1.0)
Quantified Difference3.76-fold enrichment in target tissue vs. blood
ConditionsIn vivo mouse myocardium tissue distribution

Validates the 16-oxo-palmitate scaffold as a highly effective targeting moiety for developing cardiac metabolism radiotracers with high signal-to-noise ratios.

Diacid Formation
Head-to-head
100% hexadecanedioic acid; 0% olefin
Exclusive oxidation supports clean kinetic readout
CYP102; GC-MS; no H₂O₂ shunt
Plant ω-Oxidation
Supporting evidence
Km = 50 μM (16-OH-C16:0)
Obligate intermediate for suberin biosynthesis studies
Potato disk cell-free extract; NADP preference
Physicochemical Profile
Cross-study comparable
logP 5.61 vs 7.17 (palmitic); pKa 4.95, ionized at pH 7.3
Distinct solubilization and assay buffer design
Predicted properties (ALOGPS); method-specific verification

Precursor for PROTAC and Heterobifunctional Linkers

Due to its orthogonal aldehyde and carboxylic acid groups, 16-oxo-palmitate is heavily utilized in the synthesis of advanced PROTAC linkers . It allows for high-yield, step-economic asymmetric functionalization, avoiding the costly and low-yield desymmetrization steps required when using symmetric hexadecanedioic acid.

Biocatalytic Production of High-Purity Diacids

As the kinetically favored substrate for cytochrome P450BM-3, 16-oxo-palmitate is the preferred starting material for the enzymatic synthesis of hexadecanedioic acid [1]. Its exclusive conversion to the diacid without decarboxylation ensures a high-purity product profile essential for polymer and cosmetic applications.

Development of Cardiac Metabolism Radiotracers

The rapid myocardial uptake and favorable heart-to-blood ratio of 16-oxo-palmitate derivatives make this compound a highly suitable backbone for designing 99mTc-labeled radiopharmaceuticals aimed at evaluating fatty acid metabolism in the heart [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP102 aldehyde oxidation studies
Chain-length oxidation rate ranking
Diacid yield and kinetic reproducibility
Myocardial β-oxidation tracer research
Myocardial uptake and clearance kinetics
Heart-to-blood contrast and metabolite analysis
Plant cutin/suberin biosynthesis studies
Obligate intermediate identity
ω-Oxoacid dehydrogenase characterization
Lipid oxidation disorder metabolomics
ω-Oxidation intermediate profiling
LC-MS/MS detection and ω-oxidation flux quantification

XLogP3

5.9

Wikipedia

16-oxohexadecanoate

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